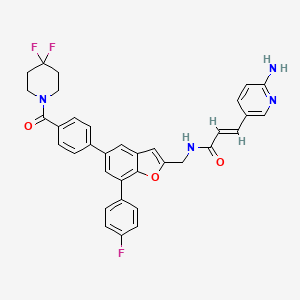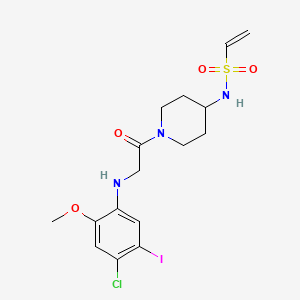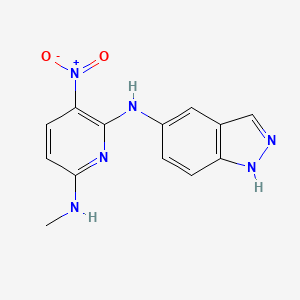
Lankanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lankanolide is a macrolide antibiotic produced by the bacterium Streptomyces rochei. It is known for its complex structure and significant biological activity. This compound is part of a larger family of polyketide antibiotics, which are characterized by their large, multi-ring structures and diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: One of the primary synthetic routes starts with 1,6-anhydro-beta-D-glucopyranose (levoglucosan), which is used to construct the C-1/7 and C-8/15 segments of the molecule . The stereocontrolled synthesis of these segments is crucial for the overall synthesis of lankanolide.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then processed to isolate and purify the compound.
化学反応の分析
Types of Reactions: Lankanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450 monooxygenases, which catalyze hydroxylation reactions at specific positions on the molecule . Other reagents include glycosyltransferases, which add sugar moieties to the molecule, and various oxidizing and reducing agents.
Major Products: The major products formed from the chemical reactions of this compound include various hydroxylated and glycosylated derivatives. These derivatives often have enhanced biological activity or different pharmacokinetic properties compared to the parent compound.
科学的研究の応用
Lankanolide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex polyketide synthesis and for developing new synthetic methodologies. In biology and medicine, this compound is studied for its antibiotic properties and its potential use in treating bacterial infections. It has also been investigated for its potential use in cancer therapy due to its ability to inhibit cell growth and induce apoptosis in certain cancer cell lines .
作用機序
The mechanism of action of lankanolide involves its interaction with bacterial ribosomes, where it inhibits protein synthesis. This inhibition occurs through the binding of this compound to specific sites on the ribosome, preventing the proper assembly of the protein synthesis machinery . The molecular targets of this compound include the large subunit of the bacterial ribosome and various ribosomal proteins.
類似化合物との比較
Lankanolide is similar to other macrolide antibiotics, such as erythromycin and azithromycin, in terms of its structure and mechanism of action. it is unique in its specific structural features and its spectrum of biological activity. Other similar compounds include lankamycin, which is also produced by Streptomyces rochei and shares some structural similarities with this compound . The uniqueness of this compound lies in its specific modifications and the presence of unique functional groups that contribute to its distinct biological activity.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it an important subject of study in chemistry, biology, and medicine. The ongoing research on this compound and its derivatives continues to uncover new applications and insights into its mechanism of action, further highlighting its importance in scientific research.
特性
CAS番号 |
66539-15-9 |
|---|---|
分子式 |
C25H46O9 |
分子量 |
490.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6R,7S,9S,10S,11R,12S,13R)-6,7,10,12-tetrahydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-4-yl] acetate |
InChI |
InChI=1S/C25H46O9/c1-11-10-25(9,32)23(30)16(6)22(33-18(8)27)15(5)21(12(2)17(7)26)34-24(31)14(4)20(29)13(3)19(11)28/h11-17,19-23,26,28-30,32H,10H2,1-9H3/t11-,12-,13+,14+,15-,16-,17-,19-,20-,21+,22-,23+,25-/m0/s1 |
InChIキー |
CVKROIGZNTWOSR-OPJYFGNZSA-N |
SMILES |
C[C@@H]([C@@H]([C@H]1OC([C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@](O)([C@@H]([C@H]([C@H]([C@H]1C)OC(C)=O)C)O)C)C)O)C)O)C)=O)C)O |
異性体SMILES |
C[C@H]1C[C@]([C@@H]([C@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)O)(C)O |
正規SMILES |
CC1CC(C(C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C(C)C(C)O)C)OC(=O)C)C)O)(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lankanolide; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)


![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
